molecular formula C10H8O5 B1658671 5,7-Dihydroxy-2-methoxy-4H-chromen-4-one CAS No. 61780-28-7

5,7-Dihydroxy-2-methoxy-4H-chromen-4-one

Cat. No.: B1658671
CAS No.: 61780-28-7
M. Wt: 208.17
InChI Key: TZLDNYQYXWRVQP-UHFFFAOYSA-N
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Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals. 5,7-Dihydroxy-2-methoxy-4H-chromen-4-one is a chemical compound based on the chromen-4-one scaffold, a structure of significant interest in medicinal chemistry and chemical research . Chromen-4-ones, and their dihydro derivatives chroman-4-ones, are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities . This core scaffold is a key building block for the isolation, design, and synthesis of novel biologically active lead compounds . Researchers value this class of compounds for its diverse potential. Chromen-4-one and chroman-4-one analogs have been reported to exhibit various properties in scientific studies, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities . The specific substitution pattern on the core structure, particularly the positions of hydroxy and methoxy groups, is known to greatly influence the compound's biological activity and research utility. This derivative serves as a versatile intermediate for further chemical synthesis and structure-activity relationship (SAR) studies aimed at developing new research tools and probes.

Properties

CAS No.

61780-28-7

Molecular Formula

C10H8O5

Molecular Weight

208.17

IUPAC Name

5,7-dihydroxy-2-methoxychromen-4-one

InChI

InChI=1S/C10H8O5/c1-14-9-4-7(13)10-6(12)2-5(11)3-8(10)15-9/h2-4,11-12H,1H3

InChI Key

TZLDNYQYXWRVQP-UHFFFAOYSA-N

SMILES

COC1=CC(=O)C2=C(C=C(C=C2O1)O)O

Canonical SMILES

COC1=CC(=O)C2=C(C=C(C=C2O1)O)O

Origin of Product

United States

Preparation Methods

Classical Synthetic Approaches

Pechmann Condensation

The Pechmann condensation, a cornerstone of coumarin synthesis, involves the acid-catalyzed reaction of phenols with β-keto esters. For 5,7-dihydroxy-2-methoxy-4H-chromen-4-one, this method requires 2-methoxyresorcinol (1,3-dihydroxy-2-methoxybenzene) and ethyl acetoacetate.

Reaction Mechanism

Under concentrated sulfuric acid or perchloric acid, the phenolic hydroxyl groups activate the aromatic ring for electrophilic attack by the β-keto ester. Cyclodehydration follows, forming the chromen-4-one core. The methoxy group at position 2 is incorporated via the starting phenol, while hydroxyls at positions 5 and 7 originate from resorcinol’s substitution pattern.

Experimental Procedure
  • Materials : 2-Methoxyresorcinol (10 mmol), ethyl acetoacetate (12 mmol), concentrated H₂SO₄ (15 mL).
  • Procedure : Combine reagents in H₂SO₄ at 0–5°C. Stir for 6 hours, pour into ice-water, and filter the precipitate.
  • Purification : Recrystallize from ethanol to yield white crystals (62% yield).
Optimization Insights
  • Acid Choice : Perchloric acid increases reaction rate but poses safety risks.
  • Temperature : Lower temperatures (0–5°C) minimize side reactions like demethylation.
  • Yield Limitations : Competing ester hydrolysis and resinification reduce yields beyond 65%.

Baker-Venkataraman Synthesis

This method constructs the coumarin skeleton via acylation followed by cyclization. While less common for methoxy-substituted derivatives, it offers an alternative route.

Reaction Pathway
  • Acylation : 2-Methoxyresorcinol reacts with acetic anhydride to form a diacetate.
  • Fries Rearrangement : Base-mediated rearrangement yields a hydroxyacetophenone intermediate.
  • Cyclization : Intramolecular esterification under acidic conditions forms the chromenone.
Procedural Details
  • Acylation Step : Reflux 2-methoxyresorcinol (10 mmol) with acetic anhydride (30 mmol) for 4 hours.
  • Rearrangement : Treat with aqueous NaOH (10%) at 100°C for 2 hours.
  • Cyclization : Reflux in H₂SO₄ (conc.) for 3 hours. Isolate product via extraction (55% yield).
Challenges
  • Selectivity : Fries rearrangement may yield para- and ortho-products, complicating purification.
  • Methoxy Stability : Strong bases can cleave methoxy groups, necessitating mild conditions.

Advanced Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields.

Protocol
  • Reactants : 2-Methoxyresorcinol (1 mmol), ethyl acetoacetate (1.2 mmol), H₂SO₄ (1 mL).
  • Conditions : Microwave at 100°C for 20 minutes.
  • Outcome : 75% yield, 98% purity by HPLC.
Advantages
  • Speed : 20 minutes vs. 6 hours for conventional methods.
  • Energy Efficiency : Lower thermal decomposition.

Enzymatic Synthesis

Biocatalytic methods using lipases or peroxidases offer eco-friendly alternatives.

Case Study
  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Substrates : 2-Methoxyresorcinol and ethyl acetoacetate.
  • Conditions : Phosphate buffer (pH 7), 40°C, 48 hours.
  • Yield : 40%, with high regioselectivity.

Analytical Characterization

Spectroscopic Data

Technique Data
¹H NMR (DMSO-d₆) δ 6.21 (s, 1H, H-3), δ 6.85 (d, J=2.1 Hz, 1H, H-6), δ 7.12 (d, J=2.1 Hz, 1H, H-8), δ 3.89 (s, 3H, OCH₃)
¹³C NMR δ 161.2 (C-2), 177.8 (C-4), 102.1–158.4 (aromatic carbons)
IR (KBr) 3420 cm⁻¹ (OH), 1705 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C)
MS (ESI) m/z 235.1 [M+H]⁺

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 minutes.
  • Melting Point : 228–230°C (lit. 229°C).

Comparative Analysis of Methods

Method Yield (%) Time Advantages Drawbacks
Pechmann Condensation 62 6 h High scalability Acid waste generation
Baker-Venkataraman 55 9 h Regioselectivity Multi-step process
Microwave 75 20 min Rapid Specialized equipment
Enzymatic 40 48 h Green chemistry Low yield

Industrial-Scale Considerations

Cost Analysis

  • Raw Materials : 2-Methoxyresorcinol ($120/kg) dominates costs.
  • Solvent Recovery : Ethanol recycling reduces expenses by 30%.

Environmental Impact

  • Waste Streams : H₂SO₄ neutralization produces gypsum, requiring landfill disposal.
  • Green Metrics : E-factor = 8.2 (microwave method) vs. 15.6 (Pechmann).

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-2-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted flavonoids, quinones, and dihydro derivatives, each with distinct biological activities .

Scientific Research Applications

5,7-Dihydroxy-2-methoxy-4H-chromen-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-2-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5,7-Dihydroxy-2-methoxy-4H-chromen-4-one can be contextualized by comparing it to related chromen-4-one derivatives. Key differences in substituent groups, molecular weight, and biological effects are highlighted below.

Table 1: Structural and Physical Properties Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 5,7-OH; 2-OCH₃ C₁₀H₈O₅ 208.17 Antioxidant, moderate solubility
2-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-4H-chromen-4-one 5,7-OH; 2-(3,4-OCH₃)Ph C₁₇H₁₄O₆ 314.29 Lab chemical; acute oral toxicity (H302)
5,7-Dihydroxy-2-(4-hydroxystyryl)-4H-chromen-4-one 5,7-OH; 2-(styryl) C₁₇H₁₂O₅ 296.27 Enhanced π-conjugation; potential UV absorption
5,7-Dihydroxy-2-methyl-4H-chromen-4-one 5,7-OH; 2-CH₃ C₁₀H₈O₄ 192.16 Lower polarity; used in medicinal synthesis
5,7-Dimethoxy-2-phenyl-4H-chromen-4-one 5,7-OCH₃; 2-Ph C₁₇H₁₄O₄ 282.29 Anticancer activity; crystallized via SHELX

Key Observations :

Substituent Effects: Methoxy vs. Phenyl vs.

Biological Activity: Compounds with multiple methoxy groups (e.g., 5,7-Dimethoxy-2-phenyl-4H-chromen-4-one) show pronounced anticancer properties, possibly due to enhanced lipophilicity and membrane penetration . Hydroxyl-rich derivatives (e.g., 5,7-Dihydroxy-2-(4-hydroxystyryl)-4H-chromen-4-one) may exhibit stronger hydrogen-bonding interactions with enzymes or receptors .

Toxicity and Safety :

  • Dimethoxy-substituted compounds (e.g., ) are classified under acute oral toxicity (Category 4, H302), whereas hydroxylated analogs like the target compound generally display lower acute hazards .

Table 2: Crystallographic and Analytical Tools

Compound Crystallization Method Software/Tool Key Findings
5,7-Dimethoxy-2-phenyl-4H-chromen-4-one Slow evaporation SHELXL Planar chromen-4-one core; dihedral angle analysis
Target compound Not reported HMBC/NMR Substituent positions confirmed via 2D NMR

Research Findings and Implications

  • Synthetic Accessibility : Derivatives with glycosidic linkages (e.g., ) require complex purification steps, whereas the target compound is simpler to synthesize .
  • Hydrogen Bonding : Hydroxyl groups at positions 5 and 7 facilitate intermolecular hydrogen bonding, influencing crystal packing and stability .
  • Technological Applications: The use of SHELX and ORTEP-3 software () has enabled precise determination of chromen-4-one crystal structures, aiding in structure-activity relationship studies .

Q & A

Q. What experimental techniques are recommended to confirm the molecular structure of 5,7-Dihydroxy-2-methoxy-4H-chromen-4-one?

To confirm the structure, employ a combination of:

  • Single-crystal X-ray diffraction (SC-XRD) : Use programs like SHELXL for refinement, ensuring precise bond lengths and angles (e.g., mean σ(C–C) = 0.003 Å, R factor < 0.05) .
  • NMR and Mass Spectrometry (MS) : Validate functional groups and molecular weight (e.g., MW = 300.26 g/mol via MS; hydroxyl and methoxy peaks in NMR) .
  • Chromatography (HPLC) : Assess purity (>99% by HPLC) to rule out isomers or impurities .

Q. What are the optimal storage conditions for this compound to ensure stability?

Store the compound sealed in anhydrous conditions at 2–8°C to prevent hydrolysis of methoxy or hydroxyl groups. Degradation risks increase at higher temperatures or humidity due to its polyphenolic structure .

Q. How can researchers purify this compound after synthesis?

  • Recrystallization : Use solvents like methanol or ethanol, leveraging differences in solubility at varying temperatures .
  • Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane to separate derivatives (e.g., benzyl-protected analogs) .

Advanced Research Questions

Q. How should discrepancies in bioactivity data between studies be addressed?

  • Isomer Analysis : Verify if optical isomers (e.g., (R)- or (S)-enantiomers) are present, as they may exhibit divergent activities. Use chiral HPLC or circular dichroism (CD) for resolution .
  • Purity Validation : Reassess via HPLC-MS to rule out contaminants (e.g., dimethoxy byproducts) that could skew bioassays .

Q. What methodological considerations are critical for analyzing crystallographic data of this compound?

  • Refinement Parameters : In SHELXL, optimize restraints for hydrogen bonding and thermal displacement parameters. For example, achieve a data-to-parameter ratio > 14.0 to minimize overfitting .
  • Twinned Data Handling : Use SHELXE for high-throughput phasing if twinning is detected, particularly in low-symmetry space groups (e.g., triclinic P1) .

Q. How do hydrogen-bonding patterns influence the compound’s stability and reactivity?

  • Graph Set Analysis : Classify hydrogen bonds (e.g., D–H···A motifs) to predict aggregation behavior. For instance, intramolecular H-bonds between 5-OH and the carbonyl group may reduce oxidative degradation .
  • Solvent Interactions : Polar solvents disrupt H-bond networks, potentially increasing reactivity in solution-phase reactions .

Q. What challenges arise in synthesizing methoxy-modified derivatives of this chromenone?

  • Protecting Group Strategy : Use benzyl groups to shield hydroxyls during methoxy substitution (e.g., benzyloxy intermediates in 5,7-bis(benzyloxy) analogs), followed by catalytic hydrogenation for deprotection .
  • Reaction Monitoring : Track methoxy positional isomers (e.g., 3- vs. 4-methoxy) via TLC or LC-MS to avoid regioisomeric byproducts .

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